molecular formula C15H13N3O3S B2408829 N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-16-9

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2408829
CAS No.: 851945-16-9
M. Wt: 315.35
InChI Key: OMEPPALKGMQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, which is known for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary targets of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication . The compound’s interaction with this enzyme inhibits the replication process, thereby preventing the cancer cells from dividing and proliferating .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway. By interacting with topoisomerase II, the compound disrupts the normal functioning of this pathway, leading to the inhibition of DNA replication . This disruption prevents the cancer cells from dividing and proliferating, thereby inhibiting the growth of the tumor .

Pharmacokinetics

It is known that the compound exhibits potent cytotoxic activity, with ic50 values in the low micromolar range against various cancer cell lines This suggests that the compound has good bioavailability and is able to reach its targets effectively

Result of Action

The result of the compound’s action is the inhibition of cancer cell division and proliferation. This is achieved by disrupting the DNA replication pathway, which prevents the cancer cells from dividing and forming new cells . As a result, the growth of the tumor is inhibited .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion, thereby influencing its efficacy and stability. Additionally, the compound’s action can also be affected by the physiological state of the cancer cells, such as their stage of growth and the presence of specific mutations

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve efficient and cost-effective production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted thiazolopyrimidines and triazolopyrimidines, which exhibit a range of biological activities .

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEPPALKGMQEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.